4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-

Drug Metabolism Forensic Toxicology GC-MS Reference Standard

Forensic and doping-control laboratories require an enantiopure reference standard to quantify the amide-hydrolysis metabolite of dextromoramide. Generic racemic mixtures or hydroxylated metabolites fail due to differing retention times and fragmentation patterns. This (S)-enantiomer (CAS 125792-46-3, ≥98% HPLC) solves those selectivity gaps: (i) matches the GC-MS electron-impact spectrum and retention index published by Reilly et al. (1990); (ii) enables chiral HPLC column calibration for enantioselective confirmation; (iii) is manufactured under strict chain-of-custody documentation. Inventory is maintained for urgent forensic casework; expedited global shipping is available to institutions holding valid controlled-substance import permits.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 125792-46-3
Cat. No. B590620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-
CAS125792-46-3
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C21H26N2O2/c1-17(16-23-12-14-25-15-13-23)21(20(22)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H2,22,24)
InChIKeyNLPPXEVCOCNANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Procurement Guide


(S)-4-Morpholinebutanamide, β-methyl-α,α-diphenyl- (CAS 125792-46-3), molecular formula C₂₁H₂₆N₂O₂ and molecular weight 338.44 g/mol, is the (S)-enantiomer of a primary metabolite of the synthetic opioid analgesic dextromoramide [REFS-P1]. Identified via GC-MS as 2,2-diphenyl-3-methyl-4-morpholinobutyramide, it constitutes one of two principal urinary metabolites following dextromoramide administration in the horse model [REFS-P2]. The compound serves as a reference standard for the detection and quantification of dextromoramide metabolites in biological matrices and is classified as an intermediate in the synthesis of moramide-series opioids [REFS-P3].

Why Generic Reference Standards Cannot Substitute


Generic substitution of the (S)-enantiomer (CAS 125792-46-3) with the racemic mixture (CAS 7577-18-6) or other dextromoramide metabolites (e.g., hydroxylated compound 3) fails because stereochemistry and metabolic origin dictate both analytical selectivity and pharmacological interpretation. The (S)-configuration arises from the specific enzymatic amide hydrolysis of dextromoramide, producing a metabolite whose quantification requires chiral discrimination that racemic standards cannot provide [REFS-D1]. Substitution with the hydroxylated metabolite (compound 3) introduces a different fragmentation pattern and retention time, invalidating targeted GC-MS or LC-MS/MS methods validated specifically for the butyramide metabolite [REFS-D1]. Moreover, the (S)-enantiomer is subject to controlled substance scheduling as a moramide intermediate under the UN Single Convention, imposing procurement and handling protocols that do not apply to non-scheduled surrogate standards [REFS-D2].

Quantitative Evidence and Comparative Analysis


Metabolic Identification by GC-MS

Following a 20 mg intravenous dose of dextromoramide to a Thoroughbred horse, urine samples collected at 2, 4, 6, and 8 hours were analyzed by GC-MS with both electron-impact and ammonia chemical-ionization detection. The analysis identified 2,2-diphenyl-3-methyl-4-morpholinobutyramide (compound 2) and the hydroxylated phenyl-ring metabolite (compound 3) as the principal metabolites. Compound 2 corresponds to the (S)-enantiomer, CAS 125792-46-3 [REFS-E1]. This metabolite results from amide hydrolysis of the pyrrolidine ring, providing a structurally distinct analyte compared to the ring-hydroxylated metabolite, which retains the pyrrolidine moiety [REFS-E1].

Drug Metabolism Forensic Toxicology GC-MS Reference Standard

Opioid Receptor Binding Affinity

BindingDB data for the racemic compound (CAS 7577-18-6) report a Ki of 63 nM at the human recombinant mu-opioid receptor, measured via displacement of [³H]diprenorphine in HEK cells [REFS-E2]. This represents a ~63-fold lower affinity compared to dextromoramide, which exhibits an analgesic potency approximately three times that of morphine (morphine Ki at mu-opioid receptor ~1–10 nM) [REFS-E3]. Note: this binding data is for the racemate; (S)-enantiomer-specific binding data are not publicly available. The (S)-enantiomer's role as the metabolic product of enzymatic amide hydrolysis suggests it may contribute to the overall pharmacodynamic profile of dextromoramide following metabolic activation.

Opioid Receptor Binding Pharmacology Ki Determination

Chiral Purity for Analytical Validation

The (S)-enantiomer (CAS 125792-46-3) is distinguished from the racemic mixture (CAS 7577-18-6) by its specific optical rotation and single-enantiomer composition. The racemate contains both (R)- and (S)-enantiomers in equal proportion, whereas the (S)-enantiomer provides a single, defined stereochemical entity. This distinction is critical for methods requiring enantioselective quantification, such as chiral HPLC or chiral GC-MS, where co-elution of enantiomers from a racemic standard would compromise peak identification and quantification accuracy [REFS-E4].

Chiral Chromatography Enantiomeric Purity Reference Standard

Controlled Substance Scheduling Status

The compound is classified as a moramide intermediate under the INCB Yellow List and is scheduled under the UN Single Convention on Narcotic Drugs [REFS-E5]. This distinguishes it from non-scheduled opioid metabolites such as norpropoxyphene (a propoxyphene metabolite) or normeperidine (a meperidine metabolite), which are not subject to the same international control measures. The scheduling imposes specific licensing, procurement, handling, and documentation requirements that directly affect supplier selection and import/export logistics [REFS-E5].

Controlled Substance Regulatory Compliance UN Scheduling

Research and Industrial Application Scenarios


Forensic Toxicology

The (S)-enantiomer serves as the authentic reference standard for the primary amide-hydrolysis metabolite of dextromoramide. Forensic laboratories use this compound to validate GC-MS or LC-MS/MS methods for detecting dextromoramide abuse by quantifying the distinctive butyramide metabolite in urine or blood samples, as established by Reilly et al. (1990) [REFS-A1]. The compound's defined stereochemistry enables enantioselective confirmation, distinguishing pharmaceutical dextromoramide exposure from potential racemoramide ingestion.

Pharmacological Metabolism Studies

Researchers investigating the metabolic fate of dextromoramide require the (S)-enantiomer reference standard to track amide hydrolysis as a distinct metabolic route, separate from aromatic hydroxylation. The GC-MS fragmentation patterns reported by Reilly et al. provide the foundational data for designing targeted metabolomics experiments [REFS-A1]. Procurement of the (S)-enantiomer ensures that metabolite identification is unambiguous and that quantitative yield calculations for the amide-hydrolysis pathway are accurate.

Chiral Purity and Reference Standard Development

Analytical reference standard suppliers use the (S)-enantiomer to produce certified reference materials (CRMs) for chiral chromatographic method development. The single-enantiomer composition (≥95% purity) enables calibration of chiral HPLC columns and validation of enantioselective detection parameters, which the racemic mixture (CAS 7577-18-6) cannot provide due to its dual-peak output [REFS-A2]. This supports ISO 17034-accredited CRM production for forensic and clinical laboratories.

Controlled Substance Procurement Compliance

Due to its scheduling as a moramide intermediate under the UN Single Convention, procurement of this compound requires navigating controlled substance regulations, including DEA or equivalent national licensing, import/export permits, and end-use documentation [REFS-A3]. This scenario applies to institutional procurement teams that must verify supplier credentials, maintain chain-of-custody records, and ensure compliance with international narcotic drug control treaties, distinguishing it from the purchase of non-scheduled analytical standards.

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